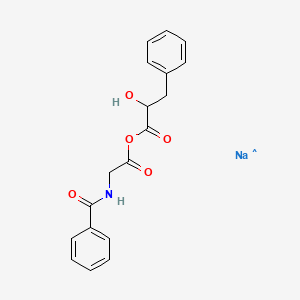
DBCO-PEG4-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-TFP ester is a hetero-bifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group and a tetrafluorophenyl (TFP) ester group. This compound is primarily used in copper-free click chemistry applications, allowing for the labeling of amine-containing molecules such as proteins, biomolecules, or small molecules . The DBCO group enables bioorthogonal reactions with azides, forming stable triazole linkages without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-TFP ester typically involves the following steps:
Preparation of DBCO: Dibenzylcyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: Polyethylene glycol (PEG) chains are attached to the DBCO molecule to enhance solubility and biocompatibility.
TFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-TFP ester primarily undergoes the following types of reactions:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds
Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction to form triazole linkages
Common Reagents and Conditions
Reagents: Primary amines, azides, DMF, DMSO.
Conditions: Room temperature, aqueous or organic solvents
Major Products
Amide Bonds: Formed from the reaction of the TFP ester with primary amines.
Triazole Linkages: Formed from the reaction of the DBCO group with azides
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of diagnostic tools
Industry: Applied in the production of bioconjugates and functionalized materials
Wirkmechanismus
The mechanism of action of DBCO-PEG4-TFP ester involves the following steps:
Amine Reaction: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry: The DBCO group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, forming stable triazole linkages without the need for a copper catalyst
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an N-hydroxysuccinimidyl (NHS) ester group instead of a TFP ester group
DBCO-PEG4-Alcohol: Lacks the ester group, providing a hydroxyl group instead
DBCO-PEG4-TAMRA: Contains a tetramethylrhodamine (TAMRA) fluorophore for fluorescence applications
Uniqueness
DBCO-PEG4-TFP ester is unique due to its combination of a TFP ester group and a DBCO group, allowing for efficient and selective bioorthogonal reactions without the need for a copper catalyst. This makes it particularly useful in applications where copper ions could be detrimental .
Eigenschaften
Molekularformel |
C37H38F4N2O8 |
|---|---|
Molekulargewicht |
714.7 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H38F4N2O8/c38-29-24-30(39)36(41)37(35(29)40)51-34(46)14-16-47-18-20-49-22-23-50-21-19-48-17-15-42-32(44)10-5-11-33(45)43-25-28-8-2-1-6-26(28)12-13-27-7-3-4-9-31(27)43/h1-4,6-9,24H,5,10-11,14-23,25H2,(H,42,44) |
InChI-Schlüssel |
LZNKWVVGJIFJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)




![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)

![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)

